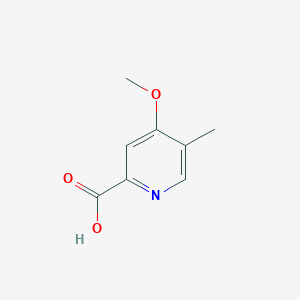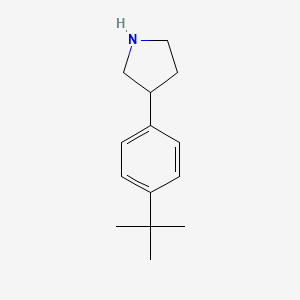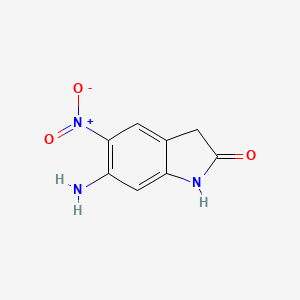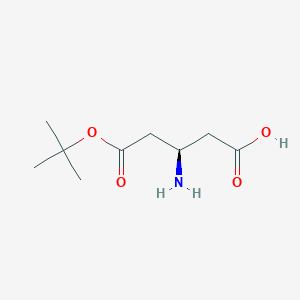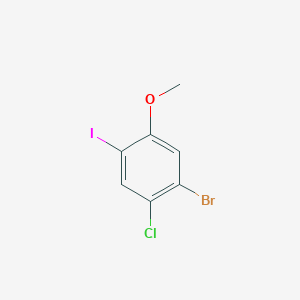![molecular formula C7H6BrNO B3179961 4-Bromo-2,3-dihydrofuro[2,3-b]pyridine CAS No. 1129976-17-5](/img/structure/B3179961.png)
4-Bromo-2,3-dihydrofuro[2,3-b]pyridine
Vue d'ensemble
Description
4-Bromo-2,3-dihydrofuro[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a fused furo-pyridine ring system with a bromine atom at the 4-position, making it a valuable building block for the synthesis of various biologically active molecules.
Mécanisme D'action
Target of Action
The primary target of 4-Bromo-2,3-dihydrofuro[2,3-b]pyridine is the Interleukin-1 receptor-associated kinase 4 (IRAK4) . IRAK4 is a key regulator that controls downstream NF-κB and MAPK signals in the innate immune response . It has been proposed as a therapeutic target for the treatment of inflammatory and autoimmune diseases .
Mode of Action
It is known that the compound interacts with its target, irak4, to inhibit its activity . This inhibition disrupts the downstream NF-κB and MAPK signaling pathways, which are crucial for the innate immune response .
Biochemical Pathways
The inhibition of IRAK4 by this compound affects the NF-κB and MAPK signaling pathways . These pathways play a critical role in the innate immune response, and their disruption can lead to a decrease in the production of pro-inflammatory cytokines .
Result of Action
The inhibition of IRAK4 by this compound leads to a decrease in the production of pro-inflammatory cytokines . This can result in a reduction of inflammation and immune response, which could be beneficial in the treatment of inflammatory and autoimmune diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-dihydrofuro[2,3-b]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a multi-catalytic protocol involving gold, palladium, and phosphoric acid enables a relay cycloisomerization/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone . This method provides good to excellent yields and high diastereo- and enantioselectivities.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar catalytic processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity, making it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2,3-dihydrofuro[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydrofuro[2,3-b]pyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction , and various nucleophiles for substitution reactions. Cycloaddition reactions often require specific catalysts such as gold and palladium .
Major Products Formed
The major products formed from these reactions include a variety of substituted furo[2,3-b]pyridine derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
4-Bromo-2,3-dihydrofuro[2,3-b]pyridine has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex heterocyclic compounds.
Industry: It is used in the development of new materials and pharmaceuticals due to its versatile reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine: Lacks the bromine atom at the 4-position.
4,6-Diamino-2,3-dihydrofuro[2,3-b]pyridine: Contains additional amino groups.
4-(4,6-Diphenyl-2,3-dihydrofuropyridin-2-yl)benzonitrile: Features phenyl and benzonitrile substituents.
Uniqueness
4-Bromo-2,3-dihydrofuro[2,3-b]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This makes it a versatile building block in organic synthesis and pharmaceutical development.
Propriétés
IUPAC Name |
4-bromo-2,3-dihydrofuro[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-1-3-9-7-5(6)2-4-10-7/h1,3H,2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACWSSXODVBWOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=CC(=C21)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3179890.png)
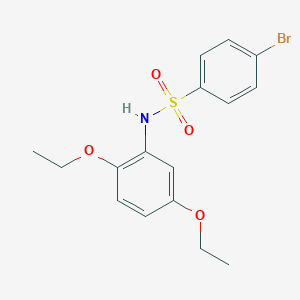
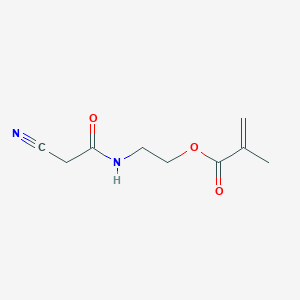
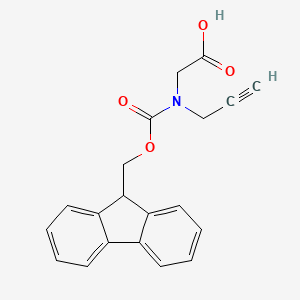
![4-ethoxy-2-(piperazin-1-yl)-7-(pyridin-4-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B3179908.png)
![(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3179916.png)
![(3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester](/img/structure/B3179926.png)
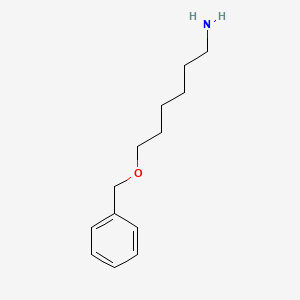
![5,6-Dimethoxy-3h-imidazo[4,5-b]pyridine](/img/structure/B3179936.png)
